

Application Notes and Protocols for Surface Functionalization using NH-bis-PEG3-acid

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Compound of Interest

Compound Name: *NH-bis-PEG3*

Cat. No.: *B1678667*

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Introduction

NH-bis-PEG3-acid is a heterobifunctional linker molecule designed for the modification and functionalization of surfaces. Its unique structure, featuring a central primary amine and two terminal carboxylic acid groups connected by flexible polyethylene glycol (PEG) spacers, offers a versatile platform for bioconjugation and material science applications. The PEG chains enhance the hydrophilicity of the modified surface, which can reduce non-specific protein adsorption and improve biocompatibility.[1][2] The terminal carboxylic acids can be activated to react with primary amine groups on a surface, while the central amine provides an additional point for subsequent conjugation of other molecules.

This document provides a detailed protocol for the covalent immobilization of **NH-bis-PEG3-acid** onto amine-functionalized surfaces. The procedure involves the activation of the terminal carboxylic acid groups using the well-established 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry, followed by the formation of stable amide bonds with surface amines.[2][3]

Data Presentation

The following table summarizes typical quantitative parameters for the surface functionalization protocol using **NH-bis-PEG3-acid**. These values are based on protocols for similar bis-acid PEG linkers and may require optimization for specific substrates and applications.[3][4]

Parameter	Value	Notes
Reagents		
NH-bis-PEG3-acid Concentration	1-10 mM	In an appropriate activation buffer.
EDC Molar Excess (over -COOH)	1.5 - 2-fold	Freshly prepared solution.
NHS/Sulfo-NHS Molar Excess (over -COOH)	1.5 - 2-fold	Freshly prepared solution.
Reaction Conditions		
Activation pH	4.5 - 6.0	Using a buffer like MES.
Activation Time	15 - 30 minutes	At room temperature.
Coupling pH	7.2 - 8.5	Using a buffer like PBS or HEPES.
Coupling Time	2 - 4 hours at RT, or overnight at 4°C	Gentle agitation is recommended.
Surface Characterization		
Water Contact Angle	Decrease of 10°-30°	Indicates increased hydrophilicity.
XPS C1s Peak	Presence of C-O bond peak (~286.5 eV)	Confirms the presence of the PEG linker. [5]
XPS N1s Peak	Attenuation of substrate amine signal	Indicates successful conjugation.

Experimental Protocols

This protocol details the steps for the covalent attachment of **NH-bis-PEG3**-acid to an amine-functionalized surface (e.g., amine-coated microplates, silica beads, or nanoparticles).

Materials

- **NH-bis-PEG3**-acid HCl salt
- Amine-functionalized surface (substrate)
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
- Coupling Buffer: 1X PBS (Phosphate-Buffered Saline), pH 7.2-7.4
- Washing Buffer: 1X PBS with 0.05% Tween-20 (PBST)
- Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M ethanolamine, pH 8.0
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysuccinimide (NHS) or Sulfo-NHS
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- High-purity water

Equipment

- Standard laboratory glassware
- pH meter
- Orbital shaker or rocker
- Centrifuge (for nanoparticle substrates)
- Reaction vessels (e.g., microcentrifuge tubes, glass vials)

Procedure

Part A: Activation of **NH-bis-PEG3**-acid

- **Prepare Reagents:** Allow all reagents to equilibrate to room temperature before use. Prepare fresh stock solutions of EDC and NHS (or Sulfo-NHS) in anhydrous DMF or DMSO (e.g., 10

mg/mL) immediately before the activation step.^[4] Prepare a stock solution of **NH-bis-PEG3**-acid in the Activation Buffer (e.g., 10 mg/mL).

- Activation Reaction:
 - In a reaction vessel, dilute the **NH-bis-PEG3**-acid stock solution with Activation Buffer to the desired final concentration (e.g., 1-5 mM).
 - Add the freshly prepared EDC solution to the **NH-bis-PEG3**-acid solution to achieve a 1.5 to 2-fold molar excess over the carboxylic acid groups.
 - Immediately add the NHS (or Sulfo-NHS) solution to the mixture, also at a 1.5 to 2-fold molar excess over the carboxylic acid groups.
 - Mix the components thoroughly by vortexing or pipetting.
 - Incubate the reaction for 15-30 minutes at room temperature to generate the amine-reactive NHS ester.^[4]

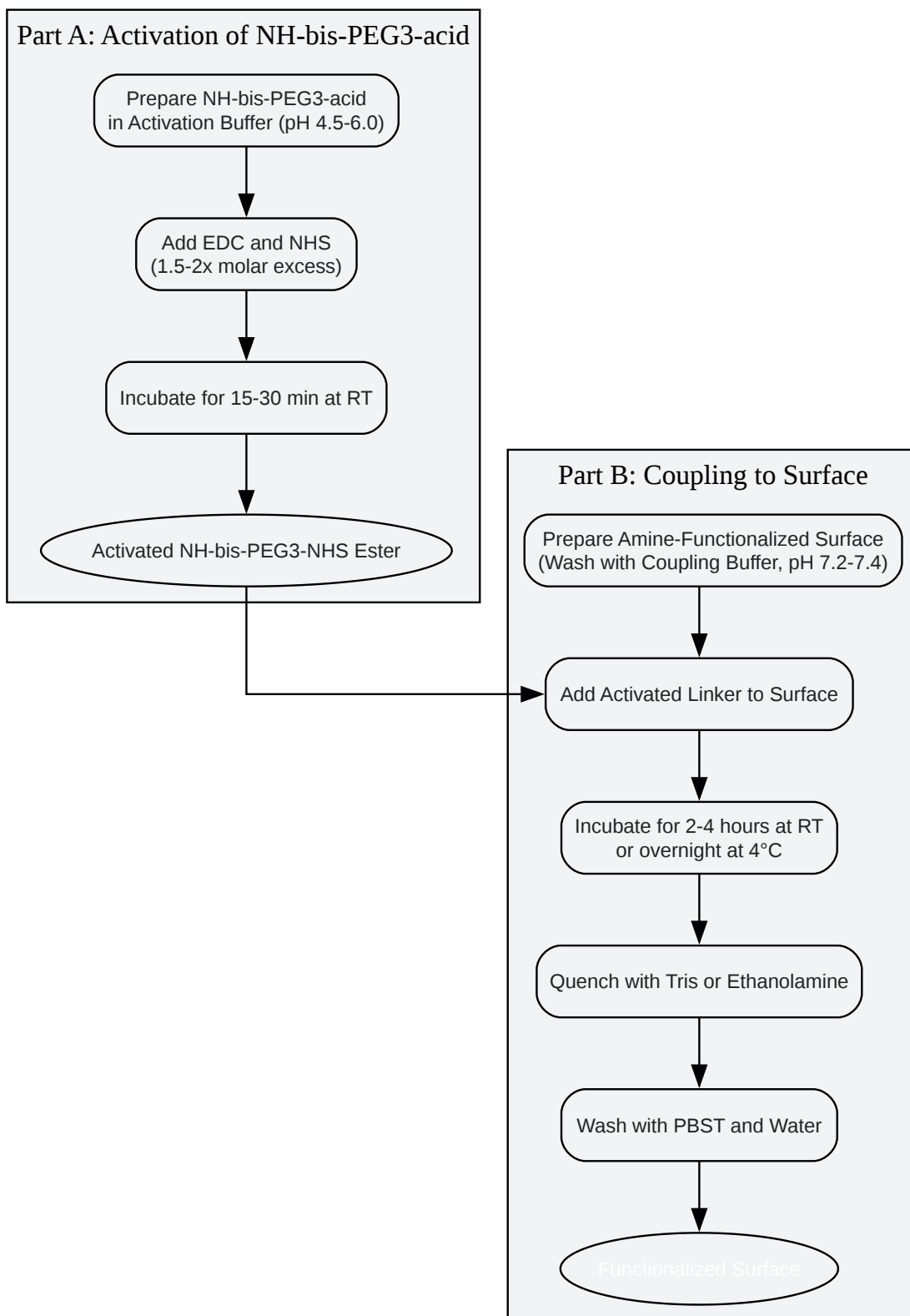
Part B: Coupling to the Amine-Functionalized Surface

- Surface Preparation: Wash the amine-functionalized surface three times with Coupling Buffer to remove any contaminants and to equilibrate the pH. If using a particulate substrate, centrifuge to pellet the material between washes.
- Conjugation Reaction:
 - Immediately after the activation step, add the solution of activated **NH-bis-PEG3**-acid to the prepared amine-functionalized surface. Ensure the entire surface is covered with the solution.
 - Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle agitation (e.g., on an orbital shaker).^[4]
- Quenching:
 - Remove the coupling solution from the surface.

- Add the Quenching Buffer to the surface and incubate for 30 minutes at room temperature. This step deactivates any unreacted NHS esters, preventing non-specific binding in subsequent steps.
- Washing:
 - Wash the surface three to five times with Washing Buffer (PBST) to remove unreacted linker, byproducts (e.g., EDC-urea), and quenching reagents.
 - Perform a final rinse with high-purity water to remove any residual detergent.
- Storage: The surface functionalized with **NH-bis-PEG3**-acid is now ready for further applications or can be stored in an appropriate buffer at 4°C.

Visualizations

Experimental Workflow

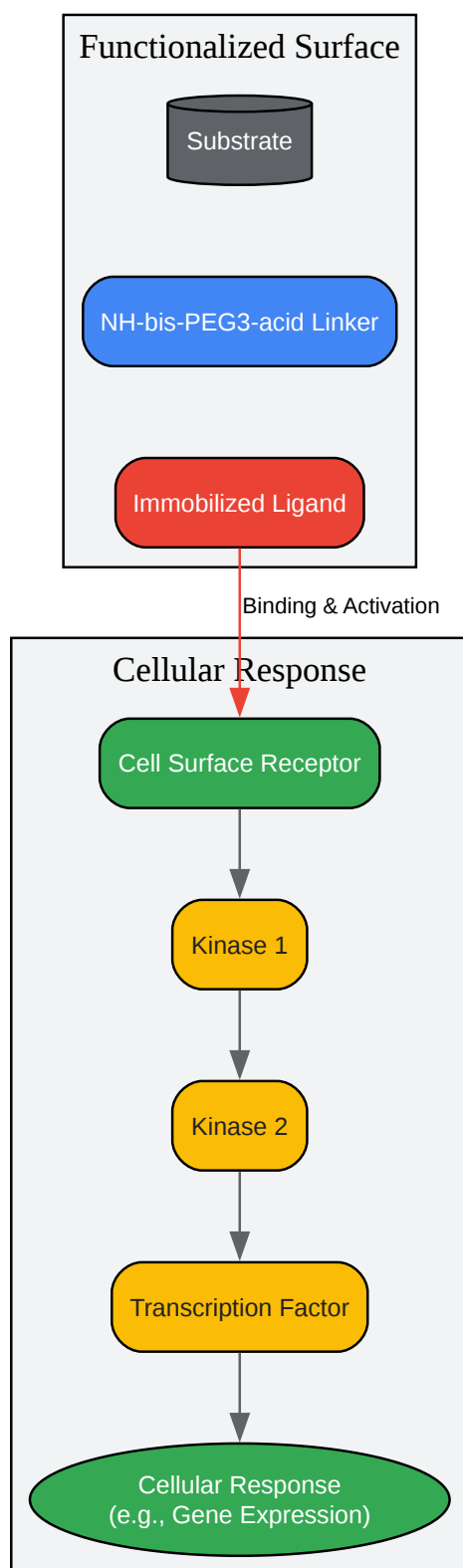


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Caption: Workflow for surface functionalization.

Signaling Pathway (Illustrative Example)

This diagram illustrates a hypothetical signaling pathway that could be initiated by a ligand immobilized on a surface functionalized with **NH-bis-PEG3**-acid.



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Caption: Ligand-receptor signaling pathway.

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